molecular formula C10H10N2 B8443060 3-Ethenyl-1-methyl-1h-indazole

3-Ethenyl-1-methyl-1h-indazole

Cat. No.: B8443060
M. Wt: 158.20 g/mol
InChI Key: ZPWZMIWIIRHSCJ-UHFFFAOYSA-N
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Description

3-Ethenyl-1-methyl-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family. Its structure comprises a fused benzene and pyrazole ring system, with a methyl group at the 1-position and an ethenyl (vinyl) substituent at the 3-position (Figure 1).

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3-ethenyl-1-methylindazole

InChI

InChI=1S/C10H10N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h3-7H,1H2,2H3

InChI Key

ZPWZMIWIIRHSCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C=C

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

3-Ethenyl-1-methyl-1H-indazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can act as inhibitors of key signaling pathways involved in cancer proliferation, particularly the PI3K pathway.

Case Study: PI3K Inhibition

A series of 3-ethynyl-1H-indazoles were synthesized and evaluated for their inhibitory effects on the PI3K pathway. Notably, one compound demonstrated nanomolar inhibition against the PI3Kα isoform, which is often mutated in various cancers. This compound exhibited anti-proliferative activity in both monolayer cultures and three-dimensional tumor models, suggesting its potential as a therapeutic agent for cancer treatment .

CompoundTargetIC50 (µM)Effectiveness
Compound 10PI3Kα<0.01High
Compound 22Control (known inhibitor)0.02Moderate

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been documented, particularly against fungal pathogens like Candida albicans.

Case Study: Anticandidal Activity

In a study evaluating various indazole derivatives, compounds with the 3-phenyl-1H-indazole moiety exhibited significant activity against C. albicans and C. glabrata. The most effective compound demonstrated a minimum inhibitory concentration (MIC) of 3.807 mM against C. albicans, indicating its potential as a new class of antifungal agents .

CompoundPathogenMIC (mM)Activity Level
10gC. albicans3.807Strong
10aC. glabrata (resistant)100Moderate

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been explored, particularly in relation to kinase inhibition.

Case Study: Kinase Inhibition

Research has shown that certain derivatives can inhibit critical kinases involved in cancer progression, such as PDK1 and mTOR. The structure-activity relationship studies revealed that modifications to the indazole structure significantly affect its inhibitory potency against these kinases .

CompoundKinase TargetIC50 (µM)Mechanism
Compound APDK15Competitive
Compound BmTOR15Non-competitive

Synthesis and Structural Modifications

The synthesis of this compound derivatives typically involves various chemical transformations that enhance their biological activity. Modifications such as substituting different functional groups have been shown to improve solubility and bioavailability, crucial for therapeutic applications.

Synthesis Overview

The synthetic routes often include:

  • Nucleophilic substitutions to introduce functional groups.
  • Reduction reactions to convert nitro groups into amino derivatives.
  • Hydrogenation processes to modify ethenyl groups for enhanced reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on indazole derivatives with substitutions at the 1- and 3-positions, as these modifications critically influence physicochemical properties, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (Position) Key Functional Features
3-Ethenyl-1-methyl-1H-indazole Methyl (1), Ethenyl (3) Unsaturated ethenyl group; planar aromatic system
3-(Chloromethyl)-1-methyl-1H-indazole Methyl (1), Chloromethyl (3) Electrophilic chloromethyl group; higher reactivity
1-Benzyl-3-hydroxy-1H-indazole Benzyl (1), Hydroxy (3) Polar hydroxy group; benzyl enhances lipophilicity
  • Reactivity: The ethenyl group in this compound may undergo polymerization or addition reactions, similar to vinyl-containing pharmaceuticals (e.g., styrene derivatives). In contrast, the chloromethyl group in 3-(Chloromethyl)-1-methyl-1H-indazole is highly reactive, participating in nucleophilic substitutions (e.g., forming covalent bonds with biomolecules) .

Pharmacological and Industrial Relevance

  • 1-Benzyl-3-hydroxy-1H-indazole : The benzyl group is common in CNS-targeting drugs due to its lipophilicity, while the hydroxy group may interact with enzymatic active sites .
  • This compound : The ethenyl group could serve as a synthetic handle for creating conjugated polymers or prodrugs, though specific applications remain unexplored in the provided evidence.

Research Limitations and Gaps

  • No experimental data (e.g., spectroscopic, thermodynamic, or pharmacological) for this compound is cited in the provided evidence.

Preparation Methods

Suzuki-Miyaura Coupling with Vinyl Boronates

The Suzuki-Miyaura reaction is a cornerstone for constructing the C-3 ethenyl group. In this method, 3-iodo-1-methyl-1H-indazole reacts with pinacol vinyl boronate under palladium catalysis. Key advancements include:

  • Catalyst System : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) demonstrates superior activity, achieving 75–87% yields in DMF/water mixtures at 80–120°C.

  • Microwave Assistance : Irradiation at 120°C for 40 minutes reduces reaction times from hours to minutes while maintaining yields >75%.

  • Base Optimization : Sodium bicarbonate (NaHCO₃) minimizes side reactions compared to stronger bases like potassium phosphate.

Mechanistic Insight : Oxidative addition of the Pd(0) catalyst to the C-I bond forms a Pd(II) intermediate, which undergoes transmetalation with the vinyl boronate. Reductive elimination yields the desired product while regenerating the catalyst.

Heck Reaction with Ethylene

The Heck reaction provides an alternative route using ethylene gas as the ethenyl source:

  • Substrate : 3-Iodo-1-methyl-1H-indazole reacts with ethylene in the presence of Pd(OAc)₂ and tri-o-tolylphosphine.

  • Conditions : Reactions proceed in DMF at 100°C under inert atmosphere, yielding 60–68% product.

  • Challenges : Competing β-hydride elimination can reduce yields, necessitating careful control of ethylene pressure and catalyst loading.

Direct Vinylation via Microwave-Assisted Catalysis

Recent protocols eliminate the need for pre-functionalized substrates:

  • Substrate : Unprotected 1-methyl-1H-indazole undergoes direct C-3 vinylation using PdCl₂(PPh₃)₂ and vinyl boronate under microwave irradiation.

  • Key Advantages :

    • Avoids multistep iodination.

    • Yields up to 75% in 40 minutes.

  • Limitations : Electron-withdrawing substituents on the indazole ring reduce reactivity, necessitating higher catalyst loadings.

Sequential Alkylation-Vinylation Strategies

N-1 Methylation Prior to Vinylation

Introducing the methyl group early ensures regioselectivity:

  • Methylation : Treating 1H-indazole with methyl iodide in DMF/K₂CO₃ at 60°C affords 1-methyl-1H-indazole in 85–90% yield.

  • Iodination : N-Iodosuccinimide (NIS) in acetic acid selectively iodinates the C-3 position (yield: 77–92%).

  • Vinylation : Proceed with Suzuki or Heck coupling as above.

Critical Analysis : This route minimizes isomer formation but requires stringent anhydrous conditions for methylation.

Post-Vinylation Methylation

Alternative approaches introduce the methyl group after ethenyl installation:

  • Vinylation : Synthesize 3-ethenyl-1H-indazole via palladium-catalyzed methods.

  • Methylation : Use dimethyl sulfate or methyl triflate in the presence of NaH (yield: 70–78%).
    Drawbacks : Competitive methylation at C-3 or N-2 positions occurs if directing groups are absent, requiring chromatographic purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystYield (%)TimeKey Advantage
Suzuki-Miyaura3-Iodo-1-methyl-indazolePd(PPh₃)₄75–8740 minHigh regioselectivity
Heck Reaction3-Iodo-1-methyl-indazolePd(OAc)₂60–686–8 hUses gaseous ethylene
Microwave Vinylation1-Methyl-indazolePdCl₂(PPh₃)₂70–7540 minNo pre-iodination
Sequential Alkylation1H-IndazoleCH₃I, Pd(PPh₃)₄70–8512–24 hAvoids isomer formation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-ethenyl-1-methyl-1H-indazole, and how can reaction conditions be optimized?

  • Methodology : Use nucleophilic substitution or coupling reactions under basic conditions. For example, alkylation of indazole precursors with methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF, catalyzed by K₂CO₃, yields 1-methyl derivatives. Ethenyl groups can be introduced via Heck coupling or palladium-catalyzed cross-coupling reactions . Optimization involves adjusting reaction time (e.g., 4–24 hours), temperature (60–100°C), and stoichiometric ratios of reagents to minimize byproducts like 2-substituted isomers .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks for the ethenyl group (δ 5.0–6.5 ppm for protons; δ 120–140 ppm for carbons) and methyl group (δ 2.5–3.5 ppm for protons; δ 30–40 ppm for carbons). Compare with literature data for similar indazole derivatives .
  • IR : Look for C=C stretching vibrations (~1600–1680 cm⁻¹) and C-N absorption (~1350 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodology : Competing alkylation at the indazole N2 position (vs. N1) is a key challenge. Use sterically hindered bases (e.g., NaH) or phase-transfer catalysts to favor N1 substitution. Monitor reaction progress via TLC (toluene/ethyl acetate solvent systems) to detect byproducts early .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermodynamic stability and electronic properties of this compound?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate bond dissociation energies, HOMO-LUMO gaps, and electrostatic potential maps. Validate results against experimental thermochemical data (e.g., enthalpy of formation) to refine computational models .

Q. What experimental strategies address contradictions between theoretical predictions and observed spectroscopic data?

  • Methodology :

  • Contradiction Analysis : If calculated NMR shifts deviate from experimental values, re-evaluate solvent effects or conformational dynamics using molecular dynamics simulations .
  • Over-constrained Systems : Use constraint-based random simulation to identify conflicting experimental parameters (e.g., solvent polarity, temperature) and iteratively refine conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

  • Methodology :

  • Synthetic Modifications : Introduce substituents (e.g., halogens, nitro groups) at the ethenyl or methyl positions to assess effects on bioactivity .
  • Biological Screening : Test derivatives against targets like kinases or GPCRs using in vitro assays (e.g., cAMP modulation, calcium flux). Cross-reference with docking studies to correlate binding poses (e.g., π-π stacking with aromatic residues) .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

  • Methodology :

  • Assay Validation : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) assays to identify off-target effects.
  • Data Triangulation : Integrate pharmacokinetic data (e.g., metabolic stability in liver microsomes) to explain variability in potency .

Methodological Notes

  • Synthetic Protocols : Key intermediates (e.g., magnesium organometallics) may improve regioselectivity during alkylation .
  • Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst batch) to minimize variability .
  • Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, PPE) when handling reactive intermediates .

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